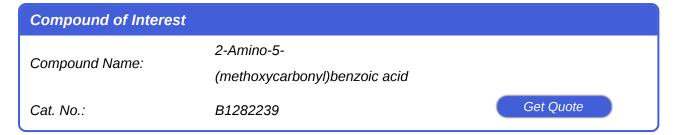


Commercial Sourcing and Technical Guide: 2-Amino-5-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Amino-5-(methoxycarbonyl)benzoic acid** (CAS No. 63746-25-8), a valuable building block for pharmaceutical and chemical synthesis. This document details its commercial availability, key technical data, and a representative experimental protocol for its use as a chemical intermediate.

Core Compound Information

Chemical Name: 2-Amino-5-(methoxycarbonyl)benzoic acid CAS Number: 63746-25-8

Molecular Formula: C9H9NO4 Molecular Weight: 195.17 g/mol Synonyms: 5-

(Methoxycarbonyl)anthranilic acid

Chemical Structure:

A 2D representation of the chemical structure of **2-Amino-5-(methoxycarbonyl)benzoic acid**.

Commercial Suppliers

2-Amino-5-(methoxycarbonyl)benzoic acid is available from a number of commercial suppliers, primarily for research and development purposes. The table below summarizes key information from several vendors. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.



Supplier	Product Code	Purity	Available Quantities
Biosynth	NCA74625	Request Specification	Custom
BLD Pharm	BD70476	≥98%	Inquire
Apollo Scientific	OR953029	≥95%	Inquire
Sigma-Aldrich	BL3H160C3A8E	98%	Inquire
CymitQuimica	IN-DA003GG4	98%	100mg, 250mg, 500mg, 1g
Alchem Pharmtech	Z-67110	Inquire	Inquire
Hem	-	97%	1g (Currently Not Available for Sale)[1]

Technical Data

This section provides a summary of the available technical specifications for **2-Amino-5-** (methoxycarbonyl)benzoic acid.

Property	Value	Source
Physical State	Solid	[1]
Purity	≥95% - 98%	[2][3]
Boiling Point	424.5 °C (predicted)	[4]
Storage Temperature	Keep in dark place, inert atmosphere, room temperature	[3][5]

Applications in Research and Development

2-Amino-5-(methoxycarbonyl)benzoic acid serves as a versatile building block in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both an amino and a carboxylic acid group, along with the methoxycarbonyl substituent, allows for a variety of chemical transformations. It is a key intermediate in the synthesis of more complex molecules,



including heterocyclic compounds and substituted aromatic derivatives that are of interest in drug discovery. For instance, substituted benzoic acid scaffolds have been explored as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are significant targets in cancer therapy.

Representative Experimental Protocol: Synthesis of a Substituted Benzamide

While a specific experimental protocol for the direct use of **2-Amino-5-** (methoxycarbonyl)benzoic acid was not readily available in the searched literature, a representative procedure for a similar transformation is provided below. This protocol outlines the general steps for the acylation of an aminobenzoic acid derivative, a common reaction type for this class of compounds.

Objective: To synthesize a substituted N-acyl derivative from an aminobenzoic acid.

Materials:

- 2-Amino-5-(methoxycarbonyl)benzoic acid
- Acyl chloride (e.g., Acetyl chloride)
- Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Tertiary amine base (e.g., Triethylamine)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Methodology:



- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-5-(methoxycarbonyl)benzoic acid (1 equivalent) in the anhydrous solvent.
- Addition of Base: Add the tertiary amine base (1.1 equivalents) to the solution and stir.
- Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically monitored by Thin Layer Chromatography, TLC).
- Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
- Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by a suitable method, such as column chromatography
 or recrystallization, to obtain the desired N-acyl derivative.

Experimental Workflow Diagram:



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A generalized workflow for the N-acylation of an aminobenzoic acid derivative.



Conclusion

2-Amino-5-(methoxycarbonyl)benzoic acid is a commercially available chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and materials science research. This guide provides a starting point for researchers and developers by summarizing its commercial sources, key technical data, and a representative experimental workflow. For specific applications, further investigation into the scientific literature and consultation with suppliers for detailed specifications are recommended.

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